N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine
Description
N-{2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin derivative characterized by a benzyl group at position 3, methyl groups at positions 4 and 8, and a glycine moiety conjugated via a propanoyl linker at the 7-hydroxy position of the coumarin scaffold. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The structural modifications in this compound—specifically the benzyl and methyl substituents—likely enhance lipophilicity and metabolic stability compared to simpler coumarins .
Properties
Molecular Formula |
C23H23NO6 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid |
InChI |
InChI=1S/C23H23NO6/c1-13-17-9-10-19(29-15(3)22(27)24-12-20(25)26)14(2)21(17)30-23(28)18(13)11-16-7-5-4-6-8-16/h4-10,15H,11-12H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
VHLGYLBUHKUHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base, followed by cyclization. The benzyl group is introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the chromen-2-one derivative with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted chromen-2-one derivatives.
Scientific Research Applications
N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core can interact with the active site of enzymes, inhibiting their activity. Additionally, the benzyl group may enhance the compound’s binding affinity to its target, while the glycine moiety can facilitate its transport across cell membranes.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
*logP values estimated using substituent contribution models.
Biological Activity
N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound belonging to the class of coumarin derivatives. Its unique structure combines a chromen-2-one core with a glycine moiety, contributing to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.44 g/mol. The compound features a complex arrangement of functional groups that enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO |
| Molecular Weight | 365.44 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several pathways:
- Inhibition of Cell Proliferation : The compound has shown to significantly reduce cell viability in various cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicate that it activates caspase pathways, leading to programmed cell death.
- Cell Cycle Arrest : this compound may cause G1 or G2/M phase arrest in cancer cells.
The biological activity of N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}glycine is closely tied to its structural features:
- Interaction with Enzymes : The compound's ability to bind to specific enzymes alters their activity, which can lead to reduced proliferation of bacteria and cancer cells.
- Targeting Receptors : It may interact with various cellular receptors involved in signaling pathways that regulate cell growth and survival.
Case Studies
Several studies have been conducted to evaluate the biological effects of N-{2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yloxy]propanoyl}glycine:
-
Study on Antimicrobial Activity : In vitro assays demonstrated that concentrations as low as 10 µg/mL effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Study on Anticancer Activity : Tests on MCF7 breast cancer cells revealed a significant decrease in cell viability (up to 70%) after treatment with 50 µM of the compound for 48 hours.
Treatment Concentration (µM) Cell Viability (%) 0 100 10 85 50 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
